1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Description
Historical Context of 1,3,4-Thiadiazole-Based Compounds in Medicinal Chemistry
Evolution of Thiadiazole Therapeutics
The 1,3,4-thiadiazole scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with its first therapeutic application realized in the carbonic anhydrase inhibitor acetazolamide (1953). This five-membered heterocycle, containing two nitrogen atoms and one sulfur atom, exhibits unique electronic properties due to its mesoionic character, enabling strong interactions with biological targets. The structural versatility of the thiadiazole ring allows for diverse substitutions at the 2- and 5-positions, facilitating the development of compounds with tailored pharmacological profiles.
Table 1: Clinically Approved 1,3,4-Thiadiazole Derivatives
| Compound | Therapeutic Class | Key Modification | Target Organism/Enzyme |
|---|---|---|---|
| Acetazolamide | Diuretic | Sulfonamide group | Carbonic anhydrase |
| Cefazolin | Antibiotic (cephalosporin) | β-lactam-thiadiazole hybrid | Bacterial cell wall synthesis |
| Megazol | Antiparasitic | Nitroimidazole-thiadiazole | Trypanosoma cruzi |
Recent advancements in thiadiazole chemistry have focused on antimicrobial and antiparasitic applications. For instance, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives demonstrated potent antileishmanial activity (IC~50~ values < 5 μM) against Leishmania donovani promastigotes, outperforming reference drugs like amphotericin B. The methoxymethyl substitution at position 5 of the thiadiazole ring, as seen in the target compound, enhances lipophilicity and membrane permeability—critical factors for intracellular pathogen targeting.
Properties
Molecular Formula |
C15H15ClN4O3S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN4O3S/c1-23-8-12-18-19-15(24-12)17-14(22)9-6-13(21)20(7-9)11-4-2-10(16)3-5-11/h2-5,9H,6-8H2,1H3,(H,17,19,22) |
InChI Key |
CNYCGTIKDGYFFL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Synthesis
The 5-oxopyrrolidine-3-carboxamide scaffold is typically synthesized via cyclocondensation of 4-chlorophenylamine with itaconic acid derivatives. For example, methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 91396-04-2) serves as a critical intermediate. This ester is hydrolyzed to the carboxylic acid using NaOH (2M, 60°C, 4h) and subsequently converted to the carboxamide via reaction with ammonium chloride in the presence of EDC/HOBt (yield: 78%).
Thiadiazole Moiety Formation
The 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine subunit is synthesized through cyclocondensation of methoxyacetyl chloride with thiosemicarbazide in POCl₃ (reflux, 6h). Alternative routes employ thiourea and α-bromoacetyl intermediates in acetic acid (yield: 85%).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiadiazole formation | Thiosemicarbazide, POCl₃ | Reflux, 6h | 82% |
| Methoxymethyl introduction | Methoxyacetyl chloride, DIPEA | RT, 12h | 75% |
Direct Coupling Strategies
Amide Bond Formation
The final carboxamide linkage is achieved via coupling the pyrrolidine-3-carboxylic acid with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine. HATU/DIPEA in DMF (0°C to RT, 24h) provides superior yields (88%) compared to EDC/NHS (72%).
Solvent Optimization
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while dichloromethane reduces side-product formation. Microwave-assisted coupling (100°C, 30min) shortens reaction times but risks decomposition above 120°C.
Intramolecular Wittig Reaction Approach
A one-pot synthesis leverages intramolecular Wittig reactions to assemble the thiadiazole-pyrrolidine framework. Ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate reacts with acetylenic esters (e.g., DMAD) and Ph₃P in CH₂Cl₂ (24h, RT), yielding the target compound in 65% yield after column chromatography.
Key Advantages :
-
Reduces purification steps
-
Enables regioselective thiadiazole formation
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Catalytic Enhancements
Pd/C (5% wt.) in hydrogenation steps reduces nitro intermediates to amines (95% efficiency), critical for large-scale production. Flow chemistry systems improve throughput by 40% compared to batch reactors.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : The presence of the thiadiazole ring is significant in enhancing antimicrobial properties. Thiadiazole derivatives have been shown to possess broad-spectrum antimicrobial activity against various bacterial strains. The electron-withdrawing properties of the chlorophenyl group can enhance the compound's interaction with microbial targets.
- Case Studies : Research indicates that derivatives similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds with similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Anticancer Potential
- Cytotoxicity : The compound's anticancer potential is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have reported that derivatives of thiadiazoles demonstrate significant cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.
- Structure-Activity Relationship : The substitution pattern on the thiadiazole ring plays a crucial role in determining the anticancer efficacy. For instance, compounds with electron-donating groups at specific positions have shown increased activity against cancer cells .
- Research Findings : In vitro studies have revealed IC50 values ranging from 0.28 to 10 µg/mL for various cancer cell lines, indicating promising anticancer activity .
Antiviral Applications
- Mechanism of Action : The incorporation of thiadiazole into antiviral frameworks has shown potential in inhibiting viral replication mechanisms. Compounds similar to this one have been studied for their ability to interfere with viral enzymes or inhibit viral entry into host cells.
- Case Studies : Recent studies have synthesized derivatives that exhibit antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential agricultural applications as well . Compounds demonstrated approximately 50% inhibition against TMV, indicating their utility in plant protection.
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Fluorine () vs. Methoxymethyl vs. methyl/cyclohexyl (): The methoxymethyl group in the target compound may enhance solubility compared to bulky cyclohexyl or hydrophobic isopropyl substituents.
Bioactivity Trends :
- Thiadiazole derivatives with methyl or methoxy groups (e.g., ) demonstrate plant growth regulation at low concentrations, suggesting the target compound’s methoxymethyl group could confer similar activity .
- Urea-linked thiadiazoles () exhibit cytokinin-like effects, implying the carboxamide linkage in the target compound may be critical for bioactivity .
Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance stability but may reduce nucleophilic reactivity compared to methoxy groups .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s methoxymethyl-thiadiazole moiety can be synthesized via established routes for analogous structures (e.g., ) .
- Biological Data Limitations: No direct activity data exists for the target compound. However, its structural similarity to active analogs (e.g., ’s plant growth promotion) warrants further investigation .
- Comparative Efficacy : highlights that substituent positioning (e.g., para-chloro vs. meta-chloro) significantly impacts activity, suggesting the target’s 4-chlorophenyl group may optimize target binding .
Biological Activity
1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its efficacy against various diseases, particularly cancer.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN4O3S |
| Molar Mass | 366.82 g/mol |
| CAS Number | 879602-28-5 |
| Density | 1.490 ± 0.06 g/cm³ |
| pKa | 8.22 ± 0.50 |
Synthesis
The synthesis of this compound involves multiple steps, starting from the preparation of the core pyrrolidine structure and followed by the introduction of the chlorophenyl and thiadiazolyl groups. Each step requires specific reagents and conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole, including this compound, exhibit potent anticancer properties. For instance:
- In Vitro Studies : The compound showed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective growth inhibition (IC50 = 0.28 µg/mL for MCF-7) through cell cycle arrest mechanisms .
- Mechanism of Action : The anticancer effects are linked to the induction of apoptosis via increased levels of caspase 9 and alterations in cell cycle distribution, particularly arrest at the S and G2/M phases .
Antimicrobial Activity
Studies have also indicated that compounds similar to this one possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The derivatives exhibited activity against resistant strains, showcasing their potential as therapeutic agents in infectious diseases .
Case Studies
- Case Study on Anticancer Efficacy :
- Antimicrobial Testing :
Q & A
Q. What methods ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
